molecular formula C18H20N6O3 B279698 N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Katalognummer: B279698
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: GODVUNFIBOEBJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmacology and drug development. This compound is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is responsible for the degradation of incretin hormones. The inhibition of DPP-4 activity leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and reduces blood glucose levels.

Wirkmechanismus

The mechanism of action of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of this compound activity. This compound is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound activity, this compound increases the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity, reduce inflammation, and improve endothelial function. Additionally, this compound has been shown to reduce oxidative stress and improve lipid metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide in lab experiments is its specificity for this compound inhibition. This compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for studying the effects of this compound inhibition. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may affect the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research and development of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective this compound inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound inhibitors in the treatment of type 2 diabetes mellitus. Finally, there is a need for more research on the potential therapeutic applications of this compound inhibitors in other diseases such as cardiovascular disease and cancer.

Synthesemethoden

The synthesis of N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 4-[(bromomethyl)phenyl]ethan-1-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitro-1H-pyrazole-3-carboxylic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Studies have shown that this compound inhibitors such as this compound can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.

Eigenschaften

Molekularformel

C18H20N6O3

Molekulargewicht

368.4 g/mol

IUPAC-Name

N-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C18H20N6O3/c1-4-22-11-16(24(26)27)17(21-22)18(25)19-15-7-5-14(6-8-15)10-23-13(3)9-12(2)20-23/h5-9,11H,4,10H2,1-3H3,(H,19,25)

InChI-Schlüssel

GODVUNFIBOEBJP-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)[N+](=O)[O-]

Kanonische SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)CN3C(=CC(=N3)C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.